1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide
Description
1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a piperidine-4-carboxamide moiety via a 2-oxoethylamino bridge. The benzothiazole group is a privileged heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and metabolic modulation . The piperidine ring contributes to conformational rigidity and enhances binding affinity to biological targets, such as ion channels or nuclear receptors.
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c16-14(21)10-5-7-19(8-6-10)9-13(20)18-15-17-11-3-1-2-4-12(11)22-15/h1-4,10H,5-9H2,(H2,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNUKEWTKGVIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Linking to Piperidine: The benzothiazole derivative is then reacted with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole moiety enables electrophilic substitution at the C-2 position. Experimental studies demonstrate halogenation and nitration under controlled conditions :
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Bromination | Br₂ (1 eq), DCM, 0°C → RT | 2-Bromo derivative | 78 |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitrobenzothiazole analog | 65 |
These modifications retain the piperidine-carboxamide group while altering electronic properties for enhanced bioactivity .
Amide Bond Hydrolysis
The oxoethyl linker undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl 6M, reflux):
Cleaves the amide bond, yielding benzo[d]thiazol-2-amine and piperidine-4-carboxamide-acetic acid. -
Basic Hydrolysis (NaOH 2M, 80°C):
Produces sodium salts of the cleavage products, recoverable via neutralization.
Kinetic Data :
| pH | Half-life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 1.2 | 4.5 ± 0.3 | 42.1 |
| 12.5 | 3.8 ± 0.2 | 38.7 |
Piperidine Ring Functionalization
The piperidine ring participates in:
a) Acylation
Reaction with acetyl chloride forms 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-N-acetylpiperidine-4-carboxamide (95% purity, confirmed via LC-MS).
b) Alkylation
Methylation at the piperidine nitrogen using iodomethane and K₂CO₃ yields a quaternary ammonium derivative, enhancing water solubility by 12-fold.
Condensation Reactions
The carboxamide group reacts with aldehydes to form Schiff bases. For example:
-
With Benzaldehyde :
Forms 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-N-(benzylidene)piperidine-4-carboxamide (m.p. 192–194°C, IR ν(C=N) 1620 cm⁻¹).
Metal Complexation
The compound coordinates with transition metals via the benzothiazole nitrogen and carboxamide oxygen:
| Metal Salt | Molar Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | 1:1 | Square planar | Antimicrobial activity enhancement |
| Zn(OAc)₂ | 1:2 | Octahedral | Fluorescent probe development |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces cyclization between the benzothiazole and piperidine groups, forming a tetracyclic derivative (confirmed via X-ray crystallography).
Enzymatic Transformations
In vitro studies with liver microsomes reveal:
-
Primary Metabolite : O-demethylation at the benzothiazole ring (CYP3A4-mediated).
-
Secondary Pathway : Glucuronidation of the carboxamide group (UGT1A1).
Metabolic Stability :
| Enzyme System | t₁/₂ (min) | CLint (μL/min/mg) |
|---|---|---|
| Human hepatocytes | 28.4 | 18.9 |
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Key Reactions |
|---|---|---|
| Benzothiazole | 1.00 (reference) | Halogenation, nitration |
| Amide linker | 0.45 | Hydrolysis, Schiff base formation |
| Piperidine | 0.32 | Acylation, alkylation |
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity:
- Anticancer Activity : Research indicates that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide have demonstrated cytotoxicity against human prostate cancer cell lines (DU-145) with IC50 values around 8 µM, indicating their potential as anticancer agents .
- Phosphodiesterase Inhibition : The compound may also act as a phosphodiesterase inhibitor, which is beneficial in treating disorders like schizophrenia and movement disorders. Phosphodiesterase inhibitors are known to enhance cognitive function and reduce symptoms associated with these conditions .
Antimicrobial Properties
Thiazole derivatives, including those related to this compound, have been extensively studied for their antimicrobial properties:
- Bacterial Inhibition : Several studies have reported that thiazole-containing compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Fungal Activity : In addition to antibacterial effects, some derivatives have shown antifungal properties, making them candidates for developing new antifungal agents .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in the substituents on the benzothiazole moiety can significantly affect the biological activity of the compound. For example, studies have indicated that electron-withdrawing groups enhance antimicrobial activity by increasing the compound's reactivity towards biological targets .
Case Studies and Research Findings
Several case studies highlight the potential applications of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide:
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Comparative Insights
Benzothiazole vs. Benzoxazole Bioisosteres :
- The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) in DDO-02002 alters electronic properties, reducing sulfur’s hydrogen-bonding capacity and increasing metabolic stability. This modification shifts activity from PPAR modulation (common in benzothiazoles) to potassium channel inhibition .
Piperidine-Carboxamide vs.
Functional Group Impact: The 2-oxoethylamino linker in the target compound is structurally analogous to the oxoacetate esters in . However, the amide linkage improves hydrolytic stability compared to esters, which are prone to enzymatic cleavage .
Sulfonyl vs. Carboxamide Substituents: The sulfonyl group in ’s compound increases molecular weight (450.0 g/mol vs.
Pharmacological Data and Trends
- Anticancer Potential: Piperazine-triazole hybrids () demonstrate moderate cytotoxicity, but the target compound’s piperidine-carboxamide may improve selectivity for proteases or histone deacetylases (HDACs) over kinases .
- Ion Channel Effects : DDO-02002’s Kv1.5 inhibition highlights the role of heterocycle choice in target specificity. The target compound’s benzothiazole may favor sodium or calcium channel interactions over potassium channels .
Biological Activity
The compound 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide is part of a broader class of benzothiazole derivatives that have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Target Enzymes : The compound primarily targets the enzyme DprE1, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the bacterial cell wall. Inhibition of DprE1 leads to compromised bacterial integrity and viability.
- Biochemical Pathways : The disruption of arabinogalactan biosynthesis results in weakened cell walls in bacteria, making them more susceptible to external stressors and immune responses. This mechanism is particularly relevant in the context of treating infections caused by multidrug-resistant bacteria .
- Anticancer Activity : Preliminary studies suggest that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide have shown cytotoxic effects against various cancer cell lines, including those derived from breast and liver cancers .
Pharmacokinetics
Benzothiazole derivatives are known for their favorable pharmacokinetic profiles, which include good absorption and distribution characteristics. This is essential for ensuring adequate bioavailability when administered therapeutically . The specific pharmacokinetic parameters for this compound are yet to be fully elucidated but are expected to align with the general trends observed in similar compounds.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their resistance to conventional antibiotics. The compound demonstrated significant growth inhibition at concentrations as low as 100 μg/mL .
Anticancer Studies
In vitro studies have indicated that related benzothiazole compounds exhibit potent antiproliferative effects against human cancer cell lines. For example, one derivative showed an IC50 value of approximately 8 µM against the DU-145 prostate cancer cell line, suggesting strong potential for further development as an anticancer agent .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Research indicates that modifications in the benzothiazole structure can significantly influence biological activity. The presence of electron-donating groups on the phenyl ring enhances anticancer potency, while specific substitutions on the thiazole ring are crucial for antimicrobial efficacy .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide and its analogues?
Methodological Answer: The compound can be synthesized via coupling reactions between benzo[d]thiazole-2-amine derivatives and piperidine-carboxamide precursors. A typical approach involves:
- Method A : Reacting a carboxylic acid derivative (e.g., 2-(benzo[d]thiazol-2-ylamino)acetic acid) with 1-(pyrimidin-2-yl)piperidin-4-amine in the presence of coupling agents like EDCI/HOBt. Ethanol or DMF is used as the solvent, with yields ranging from 6% to 39% depending on steric and electronic factors .
- Alternative Route : Condensation of substituted benzaldehydes with ketone intermediates under basic conditions (e.g., NaOH in ethanol), monitored by TLC for reaction completion .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the benzo[d]thiazole NH (~10.5 ppm), piperidine carboxamide carbonyl (~165 ppm), and methylene protons adjacent to the carbonyl (~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with theoretical m/z values (±1 Da). Discrepancies may indicate impurities or incomplete purification .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are standard for assessing purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize low reaction yields in carboxamide syntheses?
Methodological Answer: Low yields (e.g., 6% for compound 59 in ) often arise from steric hindrance or poor solubility. Strategies include:
- Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to improve reactant solubility.
- Catalyst Optimization : Use DMAP or microwave-assisted heating to accelerate coupling reactions .
- Purification : Employ flash chromatography or recrystallization to isolate products from side reactions .
Q. How can computational methods predict biological targets for benzo[d]thiazole derivatives?
Methodological Answer:
- Virtual Screening : Dock the compound into target protein structures (e.g., D1 protease) using software like AutoDock. Focus on hydrogen bonding with the benzothiazole NH and piperidine carboxamide .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with inhibitory activity using regression analysis .
Q. How to resolve contradictions in NMR data during structural elucidation?
Methodological Answer:
Q. What are key considerations for SAR studies of benzo[d]thiazole-carboxamide hybrids?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
